{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
{[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a pyridin-4-yl group and at position 3 with a sulfanylacetic acid moiety. Its molecular formula is C₁₀H₉N₃O₂S, with a molecular weight of 235.26 g/mol. This compound is of interest in medicinal chemistry due to the triazole scaffold's versatility in drug design, particularly for enzyme inhibition and antimicrobial applications .
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)5-16-9-11-8(12-13-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXQYKGZCGJCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984605 | |
| Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-18-6 | |
| Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a derivative of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesizing data from various studies to highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring with a pyridine substituent and a sulfanyl group attached to an acetic acid moiety. Its chemical formula is , and it possesses distinct physical properties that contribute to its biological activity.
Biological Activity Overview
-
Neuroprotective Effects
- A study identified derivatives of the triazole scaffold, including compounds similar to {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, as neuroprotective agents against Parkinson's disease. These compounds were shown to inhibit the aggregation of alpha-synuclein, a protein implicated in neurodegeneration. Specifically, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant efficacy in preventing neurotoxic effects induced by MPTP in animal models .
-
Anticancer Activity
- Research on mercapto-substituted 1,2,4-triazoles indicates their potential as anticancer agents. For instance, certain derivatives exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant potency . The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
- Antioxidant Properties
Neuroprotection in Parkinson's Disease
In a pivotal study focused on neuroprotective agents derived from the triazole scaffold, researchers evaluated the ability of these compounds to reduce alpha-synuclein aggregation. The study utilized both in vitro assays and in vivo models to assess the efficacy of these compounds in preventing MPTP-induced bradykinesia and neurotoxicity .
Anticancer Efficacy
A comprehensive screening of various triazole derivatives revealed that certain compounds significantly inhibited cancer cell growth. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
These findings suggest that triazole derivatives can serve as lead compounds for developing new anticancer therapies .
Mechanistic Insights
The biological activities of {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be attributed to its ability to interact with various biological targets:
- Inhibition of Protein Aggregation : The compound's ability to prevent alpha-synuclein fibrillization is critical for its neuroprotective effect.
- Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways by increasing caspase expression levels .
- Antioxidant Mechanism : The presence of the thiol group enhances its radical scavenging capacity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research has demonstrated that derivatives of triazole compounds exhibit potent antibacterial and antifungal activities. For instance, studies have shown that related compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans . The mechanism often involves interaction with microbial enzymes, disrupting their metabolic processes.
Anticancer Properties
Triazole derivatives are also being investigated for their anticancer potential. The structural features of {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid allow for interactions with various biological targets involved in cancer progression. In vitro studies have indicated that some triazole compounds can induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .
Agricultural Applications
Fungicides
In agriculture, triazole compounds are widely used as fungicides. The ability of {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid to inhibit fungal growth makes it a candidate for developing new agricultural fungicides. These compounds can be effective against a range of plant pathogens, thus protecting crops from disease and improving yield .
Material Science
Corrosion Inhibitors
Recent studies have explored the use of triazole compounds as corrosion inhibitors in metal protection. The presence of nitrogen and sulfur atoms in the structure allows these compounds to form protective layers on metal surfaces, thereby reducing corrosion rates in aggressive environments . This application is particularly relevant in industries where metal components are exposed to harsh chemicals.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid and its biological activity is crucial for developing more effective derivatives. Structure-activity relationship (SAR) studies help identify which modifications enhance efficacy against specific targets while minimizing toxicity . This approach is essential for optimizing compounds for therapeutic use.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Alkyl groups (e.g., butan-2-yl in ) reduce polarity, which may lower aqueous solubility but improve membrane permeability.
Functional Group Variations :
- The acetic acid group (-COOH) in the target compound contrasts with acetonitrile (-CN) in 5o , which is less polar and may reduce solubility but increase metabolic stability .
- Amine derivatives () demonstrate tyrosinase inhibition, suggesting that basic groups at position 4 enhance interaction with enzyme active sites .
Pyridine vs. Phenyl at Position 5 :
- Pyridin-4-yl (target) introduces a hydrogen-bond acceptor, unlike phenyl in , which could enhance interactions with biological targets like kinases or oxidases.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 5o () | 5q () |
|---|---|---|---|
| Molecular Weight | 235.26 | 279.33 | 353.82 |
| Calculated LogP* | ~1.2 (estimated) | ~2.5 | ~3.8 |
| Solubility | High (due to -COOH) | Moderate (-CN) | Low (bulky substituents) |
*LogP values estimated using fragment-based methods.
- Melting Points : The target compound’s melting point is unreported, but analogues with -COOH groups (e.g., ) often exhibit higher melting points (>200°C) due to hydrogen bonding.
Preparation Methods
Cyclocondensation of Pyridine Carbonyl Derivatives with Thiosemicarbazide
The formation of the 1,2,4-triazole ring system is a critical step in synthesizing {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid. A widely adopted approach involves cyclocondensation between a pyridine carbonyl compound (e.g., 4-acetylpyridine) and thiosemicarbazide. This method proceeds via initial Schiff base formation, followed by cyclization under acidic or basic conditions.
In a representative procedure, 4-acetylpyridine (1.0 equiv) reacts with thiosemicarbazide (1.2 equiv) in ethanol under reflux for 12 hours to yield 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. The thiol intermediate is subsequently alkylated with bromoacetic acid (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours, achieving a 72% isolated yield. This two-step strategy emphasizes the importance of regiocontrol during triazole formation, as competing pathways may generate isomeric byproducts.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 68 | |
| Temperature (°C) | Reflux (78) | 72 | |
| Catalyst | None | 68 | |
| Reaction Time (hours) | 12 | 72 |
The absence of a catalyst in this method simplifies purification but may limit yields due to incomplete cyclization. Recent advancements suggest that Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can accelerate cyclization, though these remain untested for this specific derivative.
S-Alkylation of Triazole Thiol Intermediates
S-Alkylation represents a versatile route to introduce the sulfanylacetic acid side chain. This method requires prior synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, which is then treated with bromoacetic acid under basic conditions. The reaction typically employs polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.
In a protocol adapted from tyrosinase inhibitor studies, the thiol intermediate (1.0 equiv) reacts with bromoacetic acid (1.2 equiv) and potassium carbonate (2.5 equiv) in anhydrous DMF at 60°C for 5 hours. The crude product is purified via recrystallization from ethanol, yielding 75% of the target compound. Notably, alkylation efficiency depends on the leaving group’s reactivity, with bromoacetic acid outperforming chloro derivatives due to faster substitution kinetics.
Table 2: Comparative Alkylation Efficiency
| Alkylating Agent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Bromoacetic acid | DMF | K₂CO₃ | 75 | |
| Chloroacetic acid | DMF | K₂CO₃ | 58 | |
| Iodoacetic acid | Acetonitrile | Et₃N | 82 |
While iodoacetic acid offers higher yields, its cost and sensitivity to light limit large-scale applications. The use of DMF, though effective, complicates waste management, prompting investigations into greener alternatives like water-ethanol mixtures.
Alum-Catalyzed Green Synthesis in Aqueous Media
To align with sustainable chemistry principles, recent studies have explored alum (KAl(SO₄)₂·12H₂O) as a non-toxic catalyst for one-pot syntheses of triazole derivatives. This method condenses 4-acetylpyridine, thiosemicarbazide, and bromoacetic acid in aqueous media at 80°C.
In a typical procedure, 4-acetylpyridine (2 mmol), thiosemicarbazide (2 mmol), and alum (25 mol%) are stirred in water (25 mL) at 80°C for 6 hours. Bromoacetic acid (2 mmol) is then added, and the mixture is heated for an additional 3 hours. The product precipitates upon cooling and is isolated by filtration, yielding 70% after recrystallization. This approach eliminates organic solvents and reduces energy consumption, though reaction times exceed those of conventional methods.
Table 3: Green Synthesis Optimization
| Condition | Parameter | Yield (%) | Reference |
|---|---|---|---|
| Catalyst Loading (mol%) | 25 | 70 | |
| Temperature (°C) | 80 | 70 | |
| Solvent | Water | 70 | |
| Reaction Time (hours) | 9 | 70 |
Alum’s dual role as a Lewis acid and phase-transfer catalyst facilitates both cyclocondensation and alkylation, though mechanistic details remain under investigation. Scaling this method requires addressing the moderate yield and potential hydrolysis of bromoacetic acid under prolonged heating.
Each method presents distinct advantages and limitations. Cyclocondensation followed by S-alkylation offers modularity, enabling independent optimization of triazole formation and side-chain introduction. However, it necessitates multi-step purification. The alum-catalyzed route provides a greener one-pot alternative but suffers from longer reaction times.
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Cyclocondensation + S-Alkylation | 75 | 95 | High | Moderate |
| Alum-Catalyzed One-Pot | 70 | 90 | Moderate | Low |
Q & A
Q. What are the standard synthetic routes for preparing {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
The synthesis typically involves S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives. A common protocol includes:
Dissolving the thiol precursor (e.g., 200 mg, 1.03 mmol) and NaOH (1.02 mmol) in methanol.
Adding alkyl halides (e.g., chloroacetic acid derivatives) dropwise under stirring.
Maintaining room temperature for 12–24 hours to optimize yield (up to 88% reported) .
Key reagents : Methanol, NaOH, chloroacetic acid.
Q. What spectroscopic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and purity.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., C=S stretch at ~1200 cm).
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H] peak at m/z 279.31 for CHNOS) .
Q. How is the compound screened for preliminary biological activity?
Initial screening involves in vitro assays :
- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria.
- Antifungal : Microdilution methods (e.g., MIC determination against Candida spp.).
- Enzyme inhibition : Colorimetric tyrosinase (AbTYR) assays at varying concentrations (e.g., IC calculations) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
Using SHELXL (single-crystal refinement):
Grow high-quality crystals via slow evaporation (e.g., ethanol/water mixtures).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine hydrogen-bonding networks and torsional angles.
Example : A derivative with space group P2/c showed intermolecular N–H···O interactions critical for stability .
Q. What structure-activity relationships (SAR) govern its enzyme inhibition?
| Substituent | Activity Trend | Mechanistic Insight |
|---|---|---|
| Pyridin-4-yl | ↑ Tyrosinase inhibition | Chelates copper in active site |
| Bulky aryl groups | ↓ Solubility | Steric hindrance reduces binding |
| Sulfanyl linkage | Essential for activity | Facilitates covalent or non-covalent interactions |
| SAR studies suggest methylene spacers between triazole and sulfanyl groups enhance flexibility and target affinity . |
Q. How does computational modeling predict binding modes with biological targets?
Molecular docking (AutoDock Vina): Simulate interactions with fungal cytochrome P450 (CYP51) or tyrosinase.
MD simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns).
QSAR : Correlate logP values with antifungal IC (e.g., logP < 3.0 improves membrane permeability) .
Q. How are synthetic yields optimized under conflicting reaction conditions?
| Condition | Yield (Reported) | Critical Factor |
|---|---|---|
| Alkaline (NaOH/MeOH) | 88% | pH > 12 prevents thiol oxidation |
| Neutral (HO/EtOH) | 62% | Competing hydrolysis reduces efficiency |
| High temperature (60°C) | 45% | Thermal decomposition of triazole core |
| Contradictions in literature are resolved by prioritizing low-temperature, alkaline conditions . |
Q. What strategies improve pharmacokinetic properties (e.g., solubility)?
- Salt formation : React with Na/K hydroxides or organic bases (e.g., morpholine) to enhance aqueous solubility.
- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester derivatives) for passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
